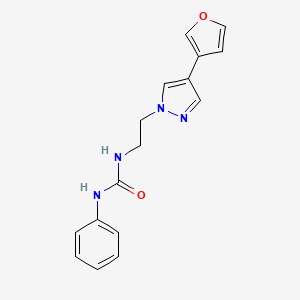

1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea

Description

This compound features a urea backbone (3-phenylurea) linked via a two-carbon ethyl chain to a pyrazole ring substituted at the 4-position with a furan-3-yl group. The phenyl group on the urea could modulate lipophilicity and steric effects.

Properties

IUPAC Name |

1-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c21-16(19-15-4-2-1-3-5-15)17-7-8-20-11-14(10-18-20)13-6-9-22-12-13/h1-6,9-12H,7-8H2,(H2,17,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDOVTABEOFIFPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NCCN2C=C(C=N2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea typically involves multi-step organic reactions. One possible synthetic route includes:

Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone.

Attachment of the furan ring: The furan ring can be introduced via a coupling reaction with a suitable furan derivative.

Formation of the urea linkage: The final step involves the reaction of the intermediate with phenyl isocyanate to form the phenylurea moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The pyrazole ring can be reduced under specific conditions.

Substitution: The phenylurea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Oxidized furan derivatives.

Reduction: Reduced pyrazole derivatives.

Substitution: Substituted phenylurea derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe in biochemical assays.

Medicine: Investigated for its potential pharmacological properties.

Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and pyrazole rings could facilitate binding to specific sites, while the phenylurea moiety may enhance stability and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison

The table below highlights key structural differences and inferred properties:

Key Observations

Urea vs. Thiourea Backbones: The target compound’s urea group (NH-CO-NH) offers hydrogen-bonding capability, critical for target interactions.

Substituent Effects on Pyrazole :

- Furan-3-yl (target compound) provides electron-rich aromaticity, whereas methyl (9a) or fluorophenyl (Example 52) groups modify steric and electronic profiles. Fluorinated analogs (e.g., Example 52) likely exhibit higher metabolic stability and membrane permeability .

Linker Flexibility: The ethyl chain in the target compound may confer greater conformational flexibility compared to rigid linkers (e.g., chromenone in Example 52), influencing binding kinetics .

Solubility and Lipophilicity :

- Methoxy-substituted ureas (e.g., MK13 ) demonstrate improved aqueous solubility, whereas phenyl or furan groups (target compound) may increase logP values, favoring membrane penetration .

Biological Activity

1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique structural arrangement that combines a furan ring, a pyrazole moiety, and a phenylurea group, which may contribute to its biological interactions and therapeutic effects.

Chemical Structure and Properties

The molecular formula of this compound is C17H19N3O3, with a molecular weight of approximately 345.42 g/mol. The compound's structure can be represented as follows:

Biological Activity Overview

Research indicates that compounds containing pyrazole and furan rings often exhibit significant biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The biological activity of this compound can be summarized as follows:

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF7 | 3.79 | Induces apoptosis |

| Compound B | NCI-H460 | 12.50 | Cell cycle arrest |

| Compound C | A549 | 26.00 | Inhibition of proliferation |

These findings suggest that the compound may inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

The structural components of this compound also indicate potential anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For example, studies have demonstrated that related compounds can effectively reduce inflammation markers in vitro.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets:

Enzyme Interaction

The sulfonamide group within the compound plays a critical role in binding to active sites on enzymes or receptors, potentially inhibiting their activity. This inhibition can disrupt various biological pathways associated with disease progression.

Cellular Pathways

The compound may also influence cellular pathways by modulating signaling cascades involved in cell proliferation and apoptosis. For instance, it could enhance reactive oxygen species (ROS) levels within cells, leading to increased apoptosis in cancer cells.

Case Studies

Recent studies have focused on synthesizing derivatives of pyrazole compounds to enhance their biological activities. One notable study evaluated the anticancer effects of various pyrazole derivatives against multiple cancer cell lines, demonstrating significant cytotoxicity and potential for further development as therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea, and how do reaction parameters influence yield?

- Methodology : Multi-step organic synthesis is typically employed, involving condensation reactions between pyrazole intermediates and urea derivatives. Key steps include:

- Coupling of furan-3-yl pyrazole : Alkylation or nucleophilic substitution to attach the ethyl linker.

- Urea formation : Reaction of phenyl isocyanate with the amine-functionalized intermediate under anhydrous conditions.

- Critical Parameters :

- Temperature : Optimal ranges (e.g., 60–80°C for urea bond formation) to avoid side reactions .

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in pyrazole ring formation .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates .

- Table 1 : Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Pyrazole alkylation | K₂CO₃, DMF, 80°C | 72 | |

| Urea coupling | Phenyl isocyanate, THF, RT | 65 |

Q. How is the molecular structure of this compound validated in academic studies?

- Techniques :

- X-ray crystallography : Resolves bond angles and stereochemistry (e.g., furan-pyrazole dihedral angles) .

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., ethylene linker protons at δ 3.8–4.2 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ at m/z 337.12) .

Advanced Research Questions

Q. How can computational methods optimize synthesis or predict biological targets for this compound?

- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) model transition states to predict regioselectivity in pyrazole alkylation .

- Molecular Docking : Simulations identify potential protein targets (e.g., kinase enzymes) by analyzing urea moiety interactions with active sites .

- Example Workflow :

Density Functional Theory (DFT) : Calculate energy barriers for competing reaction pathways .

Molecular Dynamics (MD) : Simulate binding affinity with receptors (e.g., EGFR) using force fields like AMBER .

Q. How can researchers resolve contradictions in reported biological activity data?

- Case Study : Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may arise from:

- Purity Issues : HPLC purity thresholds (<95% vs. >98%) significantly affect activity .

- Assay Conditions : Variations in buffer pH or ATP concentrations alter enzymatic inhibition profiles .

- Resolution Strategies :

- Structural analogs : Compare activity of derivatives to isolate functional group contributions .

- Dose-response validation : Repeat assays under standardized conditions (e.g., 10 µM ATP, pH 7.4) .

Q. What strategies improve regioselectivity in synthesizing the pyrazole-furan core?

- Regiochemical Control :

- Microwave-assisted synthesis : Reduces reaction time and minimizes thermal decomposition of intermediates .

- Protecting groups : Use of Boc-protected amines to direct alkylation to the pyrazole N1 position .

- Table 2 : Impact of Catalysts on Pyrazole Formation

| Catalyst | Regioselectivity (N1:N2) | Yield (%) | Reference |

|---|---|---|---|

| None | 1:1 | 45 | |

| ZnCl₂ | 4:1 | 78 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.